2-Fluoro-5-methylpyridine-3-carboxylic acid

描述

Chemical Identity and Nomenclature

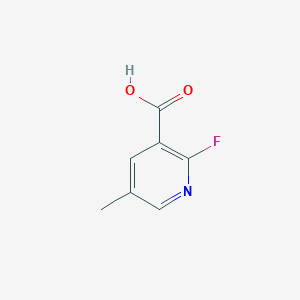

2-Fluoro-5-methylpyridine-3-carboxylic acid is officially designated by its International Union of Pure and Applied Chemistry systematic name, which accurately reflects its structural composition. The compound is registered under Chemical Abstracts Service number 1042986-00-4 and maintains the molecular formula C7H6FNO2 with a precise molecular weight of 155.13 grams per mole. The systematic nomenclature follows established organic chemistry conventions, identifying the pyridine ring as the parent structure with numerical positions indicating the locations of substituents.

The compound is recognized by several synonymous names in chemical literature and commercial databases. Alternative designations include 2-Fluoro-5-methylnicotinic acid, reflecting its relationship to nicotinic acid derivatives. Additional systematic names such as 3-Pyridinecarboxylic acid, 2-fluoro-5-methyl- provide alternative nomenclature approaches that emphasize different structural features. The MDL number MFCD11848712 serves as another unique identifier in chemical databases.

The structural composition reveals a pyridine heterocycle substituted at position 2 with a fluorine atom, position 5 with a methyl group, and position 3 with a carboxylic acid functional group. This specific substitution pattern creates a molecule with distinct electronic and steric properties that influence its reactivity and potential applications in synthetic chemistry.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1042986-00-4 | |

| Molecular Formula | C7H6FNO2 | |

| Molecular Weight | 155.13 g/mol | |

| MDL Number | MFCD11848712 | |

| Purity (Commercial) | 95-98% |

Historical Context and Discovery

The historical development of this compound as a chemical entity is intrinsically linked to the broader evolution of fluorinated pyridine chemistry and heterocyclic synthesis methodologies. While specific documentation of its initial synthesis and discovery is not extensively detailed in available literature, the compound represents part of the systematic exploration of fluorinated nicotinic acid derivatives that gained prominence in pharmaceutical and materials chemistry research.

The compound's emergence in chemical databases and commercial availability suggests its development occurred within the context of expanding fluorinated heterocycle libraries, which became increasingly important in medicinal chemistry during the late twentieth and early twenty-first centuries. The presence of this compound in multiple commercial catalogs indicates successful synthetic route development and scalable production methods.

Research institutions and chemical manufacturers have contributed to the availability and characterization of this compound, as evidenced by its presence in major chemical databases and supplier inventories. The compound's cataloging in databases such as PubChem and its availability from multiple commercial sources demonstrates the establishment of reliable synthetic procedures and quality control measures for its production.

Research Significance in Organic Chemistry

This compound holds considerable significance as a building block in contemporary organic synthesis, particularly in the construction of complex heterocyclic architectures. The compound is classified among heterocyclic building blocks and carboxylic acid derivatives, positioning it as a versatile intermediate for further chemical transformations. Its functional group arrangement provides multiple sites for selective chemical modification, enabling its use in diverse synthetic strategies.

The strategic positioning of the fluorine atom at the 2-position of the pyridine ring imparts unique electronic properties that can influence the reactivity of adjacent functional groups. This electronic effect, combined with the presence of the carboxylic acid functionality, creates opportunities for selective transformations that are valuable in pharmaceutical intermediate synthesis. The methyl substituent at position 5 provides additional structural diversity and can serve as a handle for further functionalization.

In pharmaceutical research contexts, fluorinated pyridine derivatives like this compound are particularly valued for their potential to modulate biological activity and pharmacokinetic properties. The incorporation of fluorine atoms into organic molecules often leads to enhanced metabolic stability and altered binding affinity to biological targets. The carboxylic acid functionality provides opportunities for amide bond formation and ester derivatization, expanding the synthetic utility of the compound.

The compound's availability from multiple commercial suppliers at various scales indicates established demand within the research community. This commercial accessibility facilitates its use in exploratory research and enables systematic structure-activity relationship studies. The reported purity levels of 95-98% from commercial sources demonstrate the reliability of current synthetic methods and purification protocols.

| Application Category | Specific Uses | Commercial Availability |

|---|---|---|

| Building Blocks | Heterocyclic synthesis intermediates | Multiple suppliers |

| Carboxylic Acid Derivatives | Amide and ester formation | 100mg to 5g scales |

| Fluorinated Compounds | Pharmaceutical intermediates | 95-98% purity |

属性

IUPAC Name |

2-fluoro-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEHBCZQGGPDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697229 | |

| Record name | 2-Fluoro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042986-00-4 | |

| Record name | 2-Fluoro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The oxidation employs potassium permanganate (KMnO₄) or sodium permanganate (NaMnO₄) in aqueous medium under strongly basic conditions (pH >12). The methyl group at the 5-position undergoes oxidation to a carboxylic acid via a radical intermediate mechanism. Key parameters include:

- Oxidant-to-substrate ratio : 2–4 equivalents of KMnO₄ per mole of 2-fluoro-5-methylpyridine.

- Base additives : 1–1.3 equivalents of KOH or NaOH to enhance conversion rates by stabilizing reactive intermediates.

- Temperature and duration : 95°C for 5 hours, ensuring complete oxidation while minimizing side reactions.

Workup and Isolation

Post-reaction, the mixture is hot-filtered to remove manganese dioxide (MnO₂) byproducts. The filtrate is acidified to pH 2–4 using concentrated HCl, precipitating the crude carboxylic acid. Subsequent extraction with dichloroethane and rotary evaporation yields a white solid with a melting point of 275–278°C.

Optimization of Reaction Parameters

Role of Base in Oxidation Efficiency

The addition of KOH or NaOH is critical for improving conversion rates. Without base, excess oxidant fails to fully oxidize the substrate due to intermediate stabilization issues. At 1.3 equivalents of KOH, the reaction achieves >95% conversion, whereas omitting base results in <70% yield.

Impact of Oxidant Equivalents

Higher oxidant loadings (up to 4 equivalents) marginally improve yields but increase MnO₂ waste. A balance is struck at 3 equivalents of KMnO₄, achieving 80–81% isolated yield without excessive reagent use.

Scalability and Industrial Adaptations

Example 5 of CN112358442B demonstrates kilogram-scale production:

- Substrate : 10 mol (1.11 kg) of 2-fluoro-5-methylpyridine.

- Conditions : 30 mol KMnO₄, 10 mol KOH, 95°C for 5 hours.

- Yield : 79.2% after acidification and extraction.

This scalability confirms the method’s suitability for industrial applications, with purity consistently exceeding 98.5%.

Alternative Synthetic Routes

While the permanganate-based method dominates industrial production, other approaches remain underexplored:

- Catalytic Oxidation : Transition metal catalysts (e.g., Ru or Pd) could enable milder conditions but require costly ligands.

- Microbial Oxidation : Enzymatic conversion of methyl groups to carboxylic acids is eco-friendly but lacks scalability data.

Challenges and Mitigation Strategies

Byproduct Formation

Manganese dioxide sludge complicates filtration. Implementing continuous filtration systems or recycling MnO₂ for other processes (e.g., battery manufacturing) reduces waste.

Purity Optimization

Trace impurities (<0.5%) arise from incomplete oxidation or side reactions. Recrystallization from ethyl acetate or toluene enhances purity to >99.5%.

化学反应分析

Types of Reactions

2-Fluoro-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce pyridine N-oxides .

科学研究应用

Synthesis Example

A common synthetic route involves the use of n-butyllithium in tetrahydrofuran (THF) to achieve desired transformations at low temperatures, typically around -78°C. The reaction conditions and yields can vary significantly based on the specific substrates used.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | n-Butyllithium, THF | -78°C for 0.92 h | 53% |

| 2 | Acetonitrile | Gradually warmed to room temperature | N/A |

Antimicrobial and Anticancer Properties

Research indicates that 2-Fluoro-5-methylpyridine-3-carboxylic acid exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cells.

Case Study: Anticancer Activity

In a study evaluating similar compounds, it was found that derivatives of 2-fluoro-5-methylpyridine exhibited enhanced cytotoxicity due to their ability to interact with specific molecular targets involved in cancer pathways. The fluorine atom in the structure was noted to improve binding affinity to these targets.

Mechanisms Observed

- Enzyme Interaction: The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways.

- Cell Signaling: It influences cell signaling pathways crucial for maintaining cellular homeostasis.

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for the synthesis of various drugs and agrochemicals. Its ability to serve as a versatile building block allows for the development of complex molecules with potential therapeutic effects.

Comparative Studies

Comparative studies with related compounds highlight the unique properties of this compound:

| Compound Name | Biological Activity | Observations |

|---|---|---|

| This compound | Significant cytotoxicity against cancer cells | Enhanced by fluorine substitution |

| 2-Fluoro-5-phenylpyridine derivatives | Moderate antimicrobial activity | Different efficacy compared to methyl derivative |

| 2-Chloro derivatives | Lower anticancer efficacy | Chlorine substitution reduces reactivity |

作用机制

The mechanism of action of 2-Fluoro-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to biological activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural Analogs and Key Differences

The table below compares 2-fluoro-5-methylpyridine-3-carboxylic acid with four structurally related compounds:

生物活性

2-Fluoro-5-methylpyridine-3-carboxylic acid is a fluorinated aromatic compound known for its diverse biological activities. This compound has gained attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes a pyridine ring substituted with a methyl group and a carboxylic acid functional group. The presence of the fluorine atom enhances its lipophilicity and binding affinity to biological targets, which is crucial for its activity.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorine atom plays a significant role in enhancing the compound's ability to form hydrogen bonds, which can lead to modulation of various biochemical pathways. This interaction often results in changes in gene expression and cellular metabolism, impacting overall cellular function .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potent inhibition of L1210 mouse leukemia cells with IC(50) values in the nanomolar range . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.

- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, influencing their activity. This interaction can lead to either inhibition or activation of these enzymes, affecting metabolic processes within the cell .

- Cell Signaling Modulation : this compound can alter cell signaling pathways critical for maintaining cellular homeostasis. It may impact gene expression related to metabolic processes, thereby influencing cellular metabolism and function.

Case Studies

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : A study demonstrated that this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming some reference drugs in terms of inducing apoptosis .

- Metabolic Pathway Analysis : Research on metabolic interactions revealed that the compound influences specific metabolic pathways by interacting with key enzymes and cofactors, leading to alterations in metabolite levels within cells .

Dosage Effects

The effects of this compound vary significantly with dosage in animal models. Lower doses may exhibit therapeutic effects, while higher doses can lead to toxicity. Understanding the dosage-response relationship is essential for determining safe and effective therapeutic applications .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| This compound | Methyl group instead of phenyl; similar carboxylic structure | Potentially different biological activity profile |

| 2-Fluoro-5-phenylpyridine-3-carboxylic acid | Contains a phenyl group; enhanced reactivity | Exhibits distinct chemical properties |

| 2-Chloro-5-methylpyridine-3-carboxylic acid | Chlorine instead of fluorine; similar core structure | Different reactivity due to chlorine's properties |

This comparison highlights how variations in substituent groups can influence biological activity and chemical reactivity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-5-methylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Start with halogenation of pyridine precursors (e.g., fluorination at position 2 using DAST or Selectfluor reagents). Methylation at position 5 can be achieved via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid derivatives). Carboxylic acid functionalization at position 3 may involve oxidation of a methyl or aldehyde group using KMnO₄ or RuO₄ under controlled pH conditions. Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting temperature (80–120°C) and solvent polarity (e.g., DMF for polar intermediates) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodology :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting in ¹H NMR due to adjacent F atom at position 2). Methyl groups (position 5) appear as singlets (~δ 2.3 ppm), while carboxylic protons (if protonated) show broad signals (~δ 12–14 ppm).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

- MS : Molecular ion peak at m/z 169 (C₈H₆FNO₂⁺) with fragmentation patterns confirming loss of COOH (44 amu) .

Q. What are the key solubility and stability considerations for this compound in aqueous vs. organic solvents?

- Methodology : Test solubility in DMSO (high solubility for biological assays), methanol (moderate), and hexane (low). Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The carboxylic acid group may protonate in acidic buffers (pH < 3), enhancing aqueous solubility, while fluorination improves lipid membrane permeability .

Advanced Research Questions

Q. How does the protonation state of the carboxylic acid group influence binding to enzymatic targets (e.g., oxidases or kinases)?

- Methodology : Conduct pH-dependent titration studies (pH 4–9) using UV-Vis or fluorescence spectroscopy to monitor binding affinity changes. Compare with analogs like 5-hydroxynicotinic acid, where the tripolar ionic form (protonated nitrogen, deprotonated carboxylate) enhances enzyme-substrate interactions, as shown in MHPC oxygenase studies . Molecular dynamics simulations (e.g., AMBER or GROMACS) can model protonation-dependent conformational changes in target proteins .

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., anti-fibrotic vs. cytotoxic effects)?

- Methodology :

- Dose-response assays : Test across a wide concentration range (nM to mM) in primary vs. cancer cell lines.

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., methyl ester derivatives) that may exhibit divergent activities.

- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., TGF-β receptors) to confirm mechanism .

Q. How can advanced spectroscopic methods (e.g., ¹⁹F NMR or X-ray crystallography) elucidate dynamic interactions in catalytic cycles?

- Methodology :

- ¹⁹F NMR : Track fluorine-environment changes during enzymatic catalysis (e.g., chemical shift perturbations indicating fluorine-mediated hydrogen bonding).

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to resolve binding modes at 1.5–2.0 Å resolution. For unstable intermediates, use cryo-cooling (100 K) to trap transient states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。